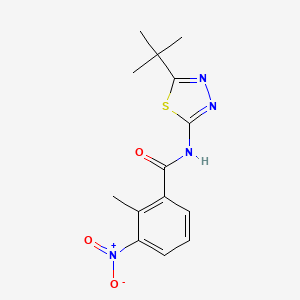
1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine, also known as PTMBA, is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound exhibits a range of interesting biochemical and physiological effects, making it a promising candidate for various research studies.
作用機序
The exact mechanism of action of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with various cellular targets. 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been shown to exhibit a range of interesting biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been shown to possess potent anti-oxidant properties, which may help to protect against oxidative stress-related diseases. Furthermore, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One of the major advantages of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is its versatility in terms of potential therapeutic applications. The compound has been shown to possess a range of interesting biochemical and physiological effects, making it a promising candidate for various research studies. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is relatively easy to synthesize, making it readily available for laboratory experiments.
However, there are also some limitations to using 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine in lab experiments. The compound is relatively unstable and may decompose over time, which could affect the accuracy of experimental results. Additionally, the exact mechanism of action of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is not fully understood, which could make it difficult to design experiments that target specific cellular pathways.
将来の方向性
There are several potential future directions for research involving 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine. One area of interest is the development of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine-based anti-cancer therapies. The compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine's anti-inflammatory and anti-oxidant properties may make it a promising candidate for the treatment of other diseases, such as neurodegenerative disorders.
Another potential area of research is the development of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine-based antimicrobial agents. The compound has been shown to possess potent antimicrobial properties, making it a potential candidate for the treatment of bacterial and viral infections.
Overall, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is a promising compound that has the potential to be used in a range of therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
合成法
1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine can be synthesized through a multi-step reaction process. The first step involves the formation of 2-mercapto benzimidazole, which is then reacted with 2-bromo-1-propene to produce 1-propyl-2-mercapto benzimidazole. The final step involves the reaction of 1-propyl-2-mercapto benzimidazole with 2-thiophenecarboxaldehyde to produce 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine.
科学的研究の応用
1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been found to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
(E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-2-9-18-14-8-4-3-7-13(14)17-15(18)16-11-12-6-5-10-19-12/h3-8,10-11H,2,9H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJUCMKKLIXBE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1N=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)
![2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)
![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)
![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)

![3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5874716.png)

